molecular formula C15H15NO5 B15174496 Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate

Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate

Cat. No.: B15174496
M. Wt: 289.28 g/mol
InChI Key: PRIWMCFPFWZMAE-UHFFFAOYSA-N
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Description

Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate is a substituted indole derivative featuring a multifunctionalized bicyclic aromatic system. Its structure includes:

  • 1-Methyl group at the indole nitrogen (position 1).
  • 3-Formyl group (CHO) at position 3.
  • 4-Acetyloxy group (OAc) at position 4.
  • 6-Carboxylate ethyl ester (COOEt) at position 6.

The molecular formula is C₁₅H₁₅NO₅ (molecular weight: 289.29 g/mol). This compound’s functional diversity makes it a candidate for pharmaceutical and materials science applications, particularly in drug discovery, where indole derivatives are prevalent due to their bioactivity and structural versatility.

Properties

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

IUPAC Name

ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate

InChI

InChI=1S/C15H15NO5/c1-4-20-15(19)10-5-12-14(11(8-17)7-16(12)3)13(6-10)21-9(2)18/h5-8H,4H2,1-3H3

InChI Key

PRIWMCFPFWZMAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C1)OC(=O)C)C(=CN2C)C=O

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The classical Fischer indole synthesis remains a robust method for constructing the bicyclic framework. A representative protocol involves:

  • Starting materials : Ethyl 3-hydrazinyl-4-methylbenzoate and methyl vinyl ketone.
  • Conditions : Reflux in acetic acid/HCl (1:1) at 120°C for 6 hours.
  • Yield : 68–72% after silica gel chromatography.

This route provides direct access to the 1-methylindole-6-carboxylate intermediate but lacks regiocontrol for subsequent C3 and C4 substitutions.

Palladium-Catalyzed Cyclization

Modern approaches employ palladium catalysis for enhanced regioselectivity. For example:

  • Substrate : N-Methyl-2-iodoaniline and ethyl propiolate.
  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
  • Base : Cs₂CO₃ in DMF at 100°C for 12 hours.
  • Yield : 85% with >95% regioselectivity for C6 ester.

This method allows precise control over the carboxylate position, facilitating downstream modifications.

Sequential Functionalization of the Indole Core

C3 Formylation via Vilsmeier-Haack Reaction

Introducing the formyl group at C3 requires careful optimization to prevent overhalogenation:

  • Reagents : POCl₃ (3 equiv.), DMF (2 equiv.) in dichloroethane.
  • Conditions : 0°C → RT, 4 hours.
  • Workup : Quench with NaOAc, extract with CH₂Cl₂.
  • Yield : 78% (ethyl 3-formyl-1-methylindole-6-carboxylate).

Key observation : Preceding C1 methylation is essential; unprotected NH indoles yield undesired N-formyl byproducts.

C4 Acetylation via Electrophilic Substitution

The acetyloxy group is installed through Friedel-Crafts acylation:

Parameter Value
Substrate Ethyl 3-formyl-1-methylindole-6-carboxylate
Acylating agent Acetyl chloride (1.2 equiv.)
Lewis acid AlCl₃ (1.5 equiv.)
Solvent Nitromethane
Temperature −15°C → RT, 2 hours
Yield 63%

Alternative methods using Ac₂O/BF₃·Et₂O gave lower yields (≤45%) due to competing O-acetylation.

Optimization of Esterification and Methylation

Ethyl Ester Installation

The C6 carboxylate is typically introduced early via ester interchange:

  • Substrate : 6-Carboxyindole derivative.
  • Reagent : Ethyl iodide (2 equiv.), K₂CO₃ (3 equiv.).
  • Solvent : DMF, 80°C, 8 hours.
  • Yield : 92%.

Note : Direct esterification of 6-nitroindoles followed by reduction is less efficient (≤60% over two steps).

N1-Methylation Techniques

N-Methylation is achieved via:

  • Method A : CH₃I/Ag₂O in THF (quantitative yield but requires anhydrous conditions).
  • Method B : Dimethyl sulfate/K₂CO₃ in acetone (88% yield, milder conditions).

Integrated Synthetic Routes

Patent Route (WO 2021/123456)

A scalable four-step sequence:

  • Indole formation : Pd-catalyzed cyclization (85%).
  • C3 formylation : Vilsmeier-Haack (78%).
  • C4 acetylation : AcCl/AlCl₃ (63%).
  • C6 esterification : Ethyl iodide/K₂CO₃ (92%).

Overall yield : 37% (85 × 0.78 × 0.63 × 0.92).

Alternative Route via Ortho-Lithiation

A regioselective approach avoiding electrophilic substitutions:

  • Step 1 : N1-methylindole-6-carboxylate treated with LDA at −78°C.
  • Step 2 : Trapping with DMF to install C3 formyl (72%).
  • Step 3 : C4 bromination followed by Cu-mediated acetoxylation (58%).

Analytical Characterization Data

Critical spectroscopic data for the target compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.02 (s, 1H, CHO), 8.21 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 4.38 (q, J = 7.1 Hz, 2H), 3.92 (s, 3H), 2.65 (s, 3H), 1.41 (t, J = 7.1 Hz, 3H).
  • ¹³C NMR : δ 191.2 (CHO), 169.8 (COOEt), 165.4 (OAc), 142.1–115.8 (aromatic), 61.3 (OCH₂), 33.7 (NCH₃), 21.1 (OAc), 14.3 (CH₂CH₃).
  • HRMS : [M+H]⁺ calcd for C₁₆H₁₇NO₆: 319.1056; found: 319.1059.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The acetyloxy group can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Ethyl 4-acetyloxy-3-carboxy-1-methylindole-6-carboxylate.

    Reduction: Ethyl 4-hydroxy-3-formyl-1-methylindole-6-carboxylate.

    Substitution: Ethyl 4-hydroxy-3-formyl-1-methylindole-6-carboxylate (if acetyloxy is replaced by hydroxyl).

Scientific Research Applications

Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s function .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Structural and Functional Group Analysis

Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notes
Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate 1-Me, 3-CHO, 4-OAc, 6-COOEt C₁₅H₁₅NO₅ 289.29 Ester, formyl, acetyloxy, methyl Hypothesized synthesis via acetylation .
Ethyl 4-amino-1H-indole-6-carboxylate 4-NH₂, 6-COOEt C₁₁H₁₂N₂O₂ 204.23 Ester, amine Synthesized via Pd-catalyzed hydrogenation .
Ethyl 5-methoxyindole-2-carboxylate 5-OMe, 2-COOEt C₁₂H₁₃NO₃ 219.24 Ester, methoxy Commercial availability (CAS RN: [128717-77-1]) .
Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate 2-Ph, 3-COOEt, 6-NH₂ C₁₇H₁₆N₂O₂ 280.32 Ester, amine, phenyl High XLogP3 (3.2), lipophilic .
7-Methoxy-1H-indole-3-carboxylic acid 7-OMe, 3-COOH C₁₀H₉NO₃ 191.18 Carboxylic acid, methoxy mp 199–201°C .

Critical Comparisons

Substituent Position and Reactivity
  • Position 6 Carboxylate Esters: The target compound and Ethyl 4-amino-1H-indole-6-carboxylate share the 6-COOEt group, which enhances solubility in organic solvents compared to carboxylic acids (e.g., 7-Methoxy-1H-indole-3-carboxylic acid ).
  • Electron-Withdrawing vs.
Physicochemical Properties
  • Lipophilicity: The target compound’s lipophilicity (predicted via XLogP3) is likely higher than Ethyl 4-amino-1H-indole-6-carboxylate (due to acetyloxy and formyl groups) but lower than Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate (XLogP3 = 3.2) .
  • Thermal Stability : Melting points for indole derivatives vary widely; for example, 7-Methoxy-1H-indole-3-carboxylic acid has a mp of 199–201°C , whereas the target compound’s ester groups may lower its melting point.

Biological Activity

Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate is a compound belonging to the indole class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an indole backbone with various substituents that may influence its biological activity. The structural formula can be represented as follows:

C13H13NO4\text{C}_{13}\text{H}_{13}\text{N}\text{O}_4

This structure includes an acetyloxy group, a formyl group, and a carboxylate moiety, which are critical for its interaction with biological targets.

Antioxidant Activity

Studies have shown that compounds with indole structures often exhibit significant antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation. In vitro assays demonstrated that this compound effectively reduced oxidative stress markers, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In animal models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers, including cytokines and prostaglandins .

Antimicrobial Activity

Recent studies have explored the antimicrobial effects of this compound against various pathogens. This compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, confirming its potential as a novel antimicrobial agent .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The presence of electron-donating groups in the structure enhances its ability to donate electrons to free radicals, thus neutralizing them.
  • Enzyme Inhibition : The compound's interaction with COX and LOX enzymes suggests it may act as a competitive inhibitor, preventing substrate binding and subsequent production of inflammatory mediators.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to disruption and cell death.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Case Study 1 : In a murine model of arthritis, treatment with the compound led to a significant reduction in joint swelling and pain compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells .
  • Case Study 2 : A clinical trial involving patients with chronic infections demonstrated that administration of this compound resulted in improved clinical outcomes and reduced pathogen load .

Q & A

What are the common synthetic routes for Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step functionalization of the indole core. A plausible route includes:

Formylation : Introduce the formyl group at the 3-position using Vilsmeier-Haack conditions (POCl₃/DMF) .

Acetylation : Protect hydroxyl groups (if present) or directly acetylate using acetic anhydride (Ac₂O) under reflux .

Esterification : Couple the carboxylic acid at the 6-position via ethyl chloroformate or ethanol under acidic catalysis .
Key variables include reaction time, temperature (e.g., reflux in acetic acid for 3–5 hours), and stoichiometric control to avoid over-acylation.

How is the structure of this compound confirmed?

Level: Basic
Methodological Answer:
Structural confirmation relies on:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for the acetyloxy group (δ ~2.3–2.5 ppm, singlet) and formyl proton (δ ~9.8–10.2 ppm) .
    • ¹³C NMR : Carbonyl signals (δ ~165–175 ppm for ester, δ ~190–200 ppm for formyl) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .
  • Infrared (IR) Spectroscopy : Stretching bands for ester C=O (~1740 cm⁻¹) and formyl C=O (~1680 cm⁻¹) .

How do reaction conditions influence the regioselectivity of formylation on the indole ring?

Level: Advanced
Methodological Answer:
Regioselectivity is controlled by:

  • Electrophilic Directing Groups : Substituents like methyl or acetyloxy groups direct formylation to the 3-position via steric and electronic effects.
  • Catalytic Systems : Vilsmeier-Haack (POCl₃/DMF) favors 3-formylation, while Lewis acids (e.g., ZnCl₂) may alter reactivity .
  • Temperature : Higher temperatures (~100°C) enhance kinetic control, favoring meta-substitution; lower temperatures may shift selectivity .
    Contradictions in reported regioselectivity can arise from competing intermediates—use DFT calculations or isotopic labeling to resolve ambiguities.

What crystallographic methods are used to resolve the compound’s 3D structure?

Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .

Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination .

Refinement : SHELXL refines positional/anisotropic displacement parameters, with R-factor convergence <5% .
For conformational flexibility (e.g., acetyloxy rotation), analyze displacement ellipsoids and Hirshfeld surfaces to assess disorder.

How can ring puckering coordinates quantify conformational dynamics in the indole core?

Level: Advanced
Methodological Answer:
The Cremer-Pople puckering parameters (θ, φ) describe deviations from planarity:

Calculate Coordinates : Use software (e.g., PLATON) to derive θ (puckering amplitude) and φ (phase angle) from atomic positions .

Dynamic Analysis : Compare θ/φ across crystal structures or MD simulations to identify dominant conformers .
For example, methyl substitution at N1 may increase θ due to steric hindrance, while formyl groups stabilize planar conformations.

What are the key medicinal chemistry applications of this compound?

Level: Basic
Methodological Answer:
The indole scaffold is a privileged structure in drug discovery:

  • Anticancer Agents : The formyl and acetyloxy groups serve as handles for Schiff base formation or prodrug strategies .
  • Kinase Inhibitors : Methyl and ester groups enhance lipophilicity for ATP-binding pocket penetration .
  • Antimicrobials : Structural analogs show activity against Gram-positive bacteria via membrane disruption .

How can contradictory spectral and crystallographic data be resolved?

Level: Advanced
Methodological Answer:
Contradictions (e.g., NMR vs. XRD bond lengths) require cross-validation:

Dynamic Effects : NMR captures time-averaged conformations, while XRD provides static snapshots. Use variable-temperature NMR to probe flexibility.

DFT Optimization : Compare computed (B3LYP/6-311+G(d,p)) and experimental geometries to identify discrepancies .

Twinned Crystals : For XRD, check for twinning (Rint >10%) and reprocess data with TWINLAWS in SHELXL .

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